molecular formula C24H32ClNO3 B5236614 {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol

{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol

Cat. No. B5236614
M. Wt: 418.0 g/mol
InChI Key: KQJWZEBGCZDIFB-UHFFFAOYSA-N
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Description

{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol is a chemical compound that has shown promising results in scientific research. It is a piperidine derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol is not fully understood. However, it is believed to work by binding to specific receptors in the brain and central nervous system. This binding leads to the activation of certain signaling pathways, which ultimately result in the desired effect.
Biochemical and Physiological Effects:
{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anesthetic properties, as well as anti-inflammatory effects. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol in lab experiments include its high potency and selectivity. It is also relatively easy to synthesize and purify. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol. One direction is to further study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an analgesic and anesthetic agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol is a promising compound that has shown potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of {4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol has been done using various methods. One of the most commonly used methods is the condensation reaction between 4-(2-chlorobenzyl)-1-piperidinecarboxaldehyde and 3-(ethoxymethyl)-4-methoxybenzylamine. This reaction is carried out in the presence of a reducing agent and a solvent. The product is then purified using column chromatography.

Scientific Research Applications

{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol has shown promising results in scientific research. It has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an analgesic and anesthetic agent.

properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]-1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClNO3/c1-3-29-17-21-14-19(8-9-23(21)28-2)16-26-12-10-24(18-27,11-13-26)15-20-6-4-5-7-22(20)25/h4-9,14,27H,3,10-13,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJWZEBGCZDIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)CN2CCC(CC2)(CC3=CC=CC=C3Cl)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-(2-Chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol

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